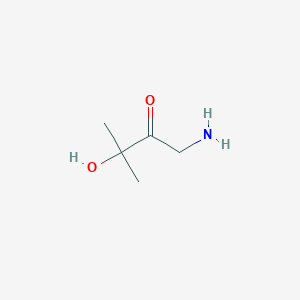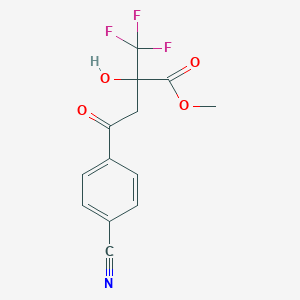
2-Iodo-5-methoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methoxythiophene is a halogenated thiophene derivative, characterized by the presence of an iodine atom at the 2-position and a methoxy group at the 5-position of the thiophene ring. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxythiophene typically involves halogenation and methoxylation reactions. One common method is the iodination of 5-methoxythiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form biaryl or heteroaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide in solvents like dichloromethane or acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl or heteroaryl derivatives.
Scientific Research Applications
2-Iodo-5-methoxythiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Utilized as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxythiophene depends on its specific application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-Iodo-5-methoxythiophene can be compared with other halogenated thiophene derivatives, such as:
2-Bromo-5-methoxythiophene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and electronic properties.
2-Chloro-5-methoxythiophene: Contains a chlorine atom, which is less reactive than iodine, affecting its suitability for certain reactions.
2-Iodo-3-methoxythiophene: The methoxy group is positioned differently, influencing the compound’s reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.
Properties
CAS No. |
138691-27-7 |
|---|---|
Molecular Formula |
C5H5IOS |
Molecular Weight |
240.06 g/mol |
IUPAC Name |
2-iodo-5-methoxythiophene |
InChI |
InChI=1S/C5H5IOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 |
InChI Key |
OLYDCLGIHQUCGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


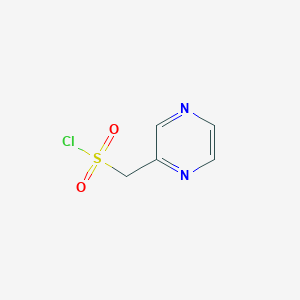
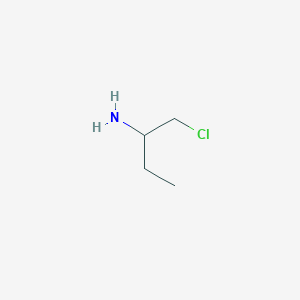
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
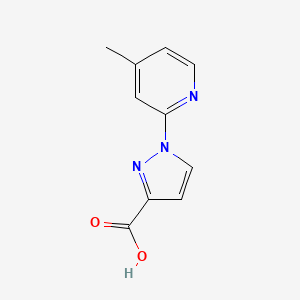
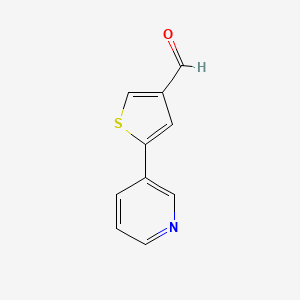
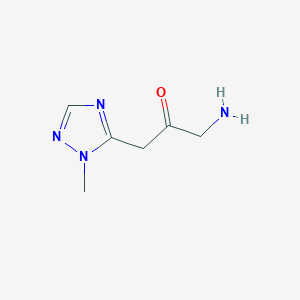
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)




![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)
